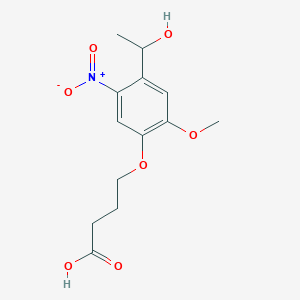

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIJUTBRRZCWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392475 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175281-76-2 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a molecule with potential applications in pharmaceutical development, particularly in the areas of anti-inflammatory and anticancer research.[1] This document details the multi-step synthesis, including experimental protocols and quantitative data, and explores a potential biological signaling pathway associated with its activity.

Synthesis Pathway Overview

The synthesis of this compound is a four-step process commencing with the commercially available starting material, 4-hydroxy-3-methoxyacetophenone (acetovanillone). The pathway involves nitration of the aromatic ring, followed by a Williamson ether synthesis to introduce the butanoic acid side chain. Subsequently, the acetyl group is reduced to a 1-hydroxyethyl group, and the synthesis culminates in the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Nitration of 4-Hydroxy-3-methoxyacetophenone

This step introduces a nitro group onto the aromatic ring of acetovanillone.

-

Reaction: 4-Hydroxy-3-methoxyacetophenone is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature to yield 4-hydroxy-3-methoxy-5-nitroacetophenone.

-

Procedure:

-

To a cooled (0-5 °C) solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid, a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified duration, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Step 2: Williamson Ether Synthesis

This reaction forms an ether linkage by coupling the nitrated phenol with an alkyl halide.

-

Reaction: The phenolic hydroxyl group of 4-hydroxy-3-methoxy-5-nitroacetophenone reacts with ethyl 4-bromobutanoate in the presence of a base to form ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate.

-

Procedure:

-

A mixture of 4-hydroxy-3-methoxy-5-nitroacetophenone (1 equivalent), ethyl 4-bromobutanoate (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is prepared.

-

The mixture is heated with stirring for several hours, with the reaction progress monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 3: Reduction of the Acetyl Group

The ketone functionality of the acetyl group is selectively reduced to a secondary alcohol.

-

Reaction: The acetyl group of ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is reduced using a mild reducing agent like sodium borohydride to give ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate.

-

Procedure:

-

To a solution of ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate (1 equivalent) in a protic solvent such as methanol or ethanol, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.[2][3][4][5][6]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

-

The reaction is quenched by the careful addition of a weak acid, such as dilute hydrochloric acid or ammonium chloride solution.

-

The solvent is partially evaporated, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the desired alcohol.

-

Step 4: Hydrolysis of the Ethyl Ester

The final step is the conversion of the ethyl ester to the corresponding carboxylic acid.

-

Reaction: Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate is hydrolyzed under basic conditions to yield this compound.[7]

-

Procedure:

-

The ethyl ester (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base like sodium hydroxide or lithium hydroxide (2-3 equivalents).

-

The mixture is heated under reflux and stirred for a period of time, with the reaction monitored by TLC.

-

After cooling, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 4-Hydroxy-3-methoxyacetophenone | 4-Hydroxy-3-methoxy-5-nitroacetophenone | HNO₃, H₂SO₄ | Sulfuric Acid | 85-95 |

| 2 | 4-Hydroxy-3-methoxy-5-nitroacetophenone | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | Ethyl 4-bromobutanoate, K₂CO₃ | DMF | 70-85 |

| 3 | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | NaBH₄ | Methanol/Ethanol | 90-98 |

| 4 | Ethyl 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoate | This compound | NaOH or LiOH, HCl | Ethanol/Water | 85-95 |

Potential Biological Signaling Pathway

The anticancer properties of many phenolic and nitro-aromatic compounds are attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. While the specific molecular targets of this compound are still under investigation, its structural features suggest it may exert its anticancer effects through modulation of this pathway.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to this compound. The described protocols and compiled data provide a solid foundation for researchers interested in the synthesis and further investigation of this compound for its potential therapeutic applications. The exploration of its interaction with key biological pathways, such as the PI3K/Akt/mTOR cascade, will be crucial in elucidating its mechanism of action and advancing its development as a potential drug candidate.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a key photolabile linker utilized in various scientific applications. This document is intended to serve as a core resource for researchers in drug development, materials science, and biotechnology.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Hydroxyethyl photolinker, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid |

| CAS Number | 175281-76-2 |

| Molecular Formula | C₁₃H₁₇NO₇ |

| Molecular Weight | 299.28 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 163-166 °C |

| Storage | Store below +30°C |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule, confirming its structural integrity.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.59 | s | Ar-H |

| 7.47 | d | Ar-H |

| 5.47 | q | -CH(OH)CH₃ |

| 4.16 | m | -OCH₂- |

| 4.03 | s | -OCH₃ |

| 2.55 | t | -CH₂COOH |

| 2.12 | p | -OCH₂CH₂CH₂- |

| 1.53 | d | -CH(OH)CH₃ |

Solvent: acetone-d₆

Other Spectroscopic Data

While detailed peak lists for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are not publicly available in comprehensive databases, certificates of analysis from commercial suppliers confirm that the spectra are consistent with the assigned structure. Researchers are advised to obtain compound-specific certificates of analysis from their supplier for detailed data.

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of the title compound from its ethyl ester precursor.

Reaction Scheme:

Caption: Synthesis of the target compound via hydrolysis.

Procedure:

-

Dissolve ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate (8.53 g) in a mixture of trifluoroacetic acid (10 mL) and water (100 mL).

-

Heat the reaction mixture to 80 °C and maintain for 18 hours.

-

Monitor the reaction progress using ¹H NMR. If the conversion is incomplete, add an additional portion of trifluoroacetic acid (5 mL) and continue the reaction for another 24 hours.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of a solid.

-

Collect the solid precipitate by filtration.

-

Freeze-dry the resulting solid to obtain the final product as a yellow powder (8.53 g, 86% yield).[1]

General Protocol for ¹H NMR Spectroscopy

This protocol provides a general guideline for obtaining a ¹H NMR spectrum of a solid organic compound.

Caption: General workflow for NMR sample preparation and analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Applications and Signaling Pathways

This compound is primarily used as a photolabile linker (also known as a photocleavable linker).[1] These linkers are instrumental in applications requiring the controlled release of molecules upon exposure to light, often UV irradiation.

Mechanism of Photocleavage:

The photocleavage mechanism of o-nitrobenzyl-based linkers, such as the one described here, is a well-established photochemical reaction.

Caption: Simplified signaling pathway of photocleavage.

Upon irradiation with UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This forms an aci-nitro intermediate which then undergoes rearrangement and hydrolysis to cleave the linker and release the attached molecule. This controlled release is highly valuable in various fields:

-

Drug Delivery: For targeted release of therapeutic agents at a specific site in the body by applying light.

-

Solid-Phase Synthesis: To cleave synthesized peptides or oligonucleotides from a solid support under mild conditions.

-

"Caged" Compounds: To create biologically inactive molecules that can be activated at a specific time and location with light, allowing for precise studies of cellular processes.

Currently, there is no specific information available in the public domain linking this compound to the modulation of specific biological signaling pathways as a primary therapeutic agent. Its role is primarily that of a tool for controlled release in various research applications.

References

In-Depth Spectroscopic Analysis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the photolabile linker, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound is of significant interest in drug development and proteomics due to its utility in creating light-sensitive conjugates. This guide presents the available experimental 1H NMR data and predicted 13C NMR data, alongside comprehensive experimental protocols and a structural diagram for clear data interpretation.

1H and 13C NMR Data

The following tables summarize the quantitative 1H and predicted 13C NMR data for this compound.

Table 1: 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.59 | s | 1H | Ar-H |

| 7.47 | d | 1H | Ar-H |

| 5.47 | q | 1H | -CH(OH)CH3 |

| 4.16 | m | 2H | -OCH2- |

| 4.03 | s | 3H | -OCH3 |

| 2.55 | t | 2H | -CH2COOH |

| 2.12 | p | 2H | -OCH2CH2- |

| 1.53 | d | 3H | -CH(OH)CH3 |

Solvent: acetone-d6

Table 2: Predicted 13C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 174.5 | -COOH |

| 154.0 | Ar-C-O |

| 148.5 | Ar-C-O |

| 141.0 | Ar-C-NO2 |

| 139.5 | Ar-C-CH(OH)CH3 |

| 110.0 | Ar-CH |

| 108.0 | Ar-CH |

| 69.0 | -OCH2- |

| 65.0 | -CH(OH)CH3 |

| 56.5 | -OCH3 |

| 30.5 | -CH2COOH |

| 25.0 | -OCH2CH2- |

| 24.0 | -CH(OH)CH3 |

Note: The 13C NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following protocols outline the general procedures for acquiring 1H and 13C NMR spectra of organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the solid sample for 1H NMR and 50-100 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Acetone-d6 is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

-

1H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

13C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 scans or more, due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Structural and Spectroscopic Correlation

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments.

Caption: Molecular structure of the compound.

An In-Depth Technical Guide to 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid. This compound is primarily recognized as a versatile photolabile linker, finding significant application in solid-phase synthesis and controlled release strategies. This document details its physicochemical characteristics, summarizes its known applications, and provides illustrative experimental protocols for its synthesis and potential biological evaluation. The inclusion of structured data tables and process diagrams aims to facilitate its practical application in research and development settings.

Introduction

This compound, also known as Hydroxyethyl Photolinker, is a specialized chemical compound featuring a nitrobenzyl moiety, which imparts photosensitive properties.[1] This characteristic allows for the cleavage of the molecule upon exposure to UV light, making it a valuable tool in synthetic chemistry for the attachment and subsequent release of molecules from a solid support or a carrier molecule.[2][3] Beyond its established role in chemical synthesis, preliminary reports suggest potential applications in pharmaceutical and agricultural research, attributing to it possible anti-inflammatory, anticancer, and plant growth-regulating properties.[4] This guide aims to consolidate the available technical information on this compound to support its use in both established and exploratory research endeavors.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These data are essential for its proper handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellow solid/powder | [5] |

| Melting Point | 163-166 °C | [6][7] |

| Molecular Formula | C₁₃H₁₇NO₇ | [1] |

| Molecular Weight | 299.28 g/mol | [1][8] |

| pKa (Predicted) | 4.54 ± 0.10 | |

| Storage Temperature | 0 - 8 °C; Store below +30°C | [5] |

Table 2: Chemical Identifiers and Spectroscopic Data

| Identifier/Data | Value | Reference(s) |

| CAS Number | 175281-76-2 | [1][8] |

| InChI Key | DUIJUTBRRZCWRD-UHFFFAOYSA-N | [6] |

| SMILES | COc1cc(C(C)O)c(cc1OCCCC(O)=O)--INVALID-LINK--=O | [6] |

| ¹H NMR (acetone-d₆, δ, ppm) | 1.53 (d, CHCH ₃), 2.12 (p, ArOCH₂CH ₂CH₂), 2.55 (t, ArOCH₂CH₂CH ₂), 4.03 (s, ArOCH ₃), 4.16 (m, ArOCH ₂), 5.47 (q, CH CH₃), 7.47 (d, aromatic H ), 7.59 (s, aromatic H ) | [9] |

Mechanism of Photocleavage

The utility of this compound as a photolabile linker is derived from the o-nitrobenzyl chemistry. Upon irradiation with UV light, typically around 365 nm, the o-nitrobenzyl group undergoes an intramolecular redox reaction. This process leads to the formation of an aci-nitro intermediate, which then rearranges to cleave the benzylic C-O bond, releasing the linked molecule and a nitrosobenzaldehyde derivative.[2][10]

Applications in Solid-Phase Synthesis

The primary and well-documented application of this compound is as a linker in solid-phase synthesis.[2][3] This technique allows for the synthesis of complex molecules on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away. The photolabile nature of the linker provides a mild and specific method for cleaving the final product from the resin, which is particularly advantageous for sensitive molecules that may be degraded by harsh acidic or basic cleavage conditions.

Experimental Workflow: Solid-Phase Synthesis using a Photolabile Linker

The following diagram illustrates a typical workflow for solid-phase synthesis employing this compound.

Detailed Experimental Protocol: Attachment of the Linker to an Amino-Functionalized Resin

This protocol provides a general procedure for the coupling of this compound to a solid support.

-

Resin Swelling: Swell the amino-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent such as dimethylformamide (DMF) for 1-2 hours.

-

Activation of the Linker: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.5 eq.). Allow the activation to proceed for 15-30 minutes at room temperature.

-

Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture gently at room temperature for 12-24 hours.

-

Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol to remove unreacted reagents.

-

Drying: Dry the resin under vacuum.

-

Confirmation (Optional): The successful attachment of the linker can be confirmed using qualitative tests such as the Kaiser test (for the absence of free amino groups) or by cleaving a small amount of the linker and analyzing it by HPLC-MS.

Potential Biological and Pharmaceutical Applications

While the primary application of this compound is in chemical synthesis, there are indications of its potential as a bioactive molecule.[4] These applications are less established and require further investigation.

Anti-Inflammatory and Anticancer Properties

Some sources suggest that this compound has been explored for its potential anti-inflammatory and anticancer properties.[4] The specific mechanisms of action and the cellular targets have not been elucidated in the available literature. To substantiate these claims, rigorous in vitro and in vivo studies are necessary.

Illustrative Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells with vehicle, cells with LPS and vehicle).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent. After a short incubation at room temperature, measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

Illustrative Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Grow the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate culture medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a well-characterized photolabile linker with significant utility in solid-phase organic synthesis. Its defined physicochemical properties and the mild conditions required for its cleavage make it a valuable tool for the preparation of sensitive molecules. While its potential as a bioactive agent in pharmaceutical and agricultural applications is an area of interest, further research is required to validate these preliminary claims and to elucidate any underlying mechanisms of action. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working with or exploring the applications of this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to CAS Number 175281-76-2: A Photocleavable Linker for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAS Number 175281-76-2, identified as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid and commonly referred to as Hydroxyethyl Photolinker, is a specialized chemical reagent primarily utilized in solid-phase synthesis. Its core functionality lies in its o-nitrobenzyl moiety, which allows for the light-induced cleavage of synthesized molecules from a solid support. This technical guide provides a comprehensive overview of its chemical and physical properties, a discussion of its primary applications, and a generalized protocol for its use in solid-phase peptide synthesis. While claims of broader biological activity have been noted, they remain unsubstantiated in peer-reviewed literature, with the compound's use being firmly established for research and development purposes only.

Chemical and Physical Properties

The fundamental properties of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid are summarized below. These data are compiled from various chemical suppliers and databases.

Identifiers and General Properties

| Property | Value |

| CAS Number | 175281-76-2 |

| IUPAC Name | 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid |

| Synonyms | Hydroxyethyl photolinker, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid |

| Molecular Formula | C₁₃H₁₇NO₇ |

| Molecular Weight | 299.28 g/mol |

| Physical Form | Yellow Solid |

Physicochemical Data

| Property | Value |

| Melting Point | 163-166 °C |

| Boiling Point (Predicted) | 540.1 ± 50.0 °C |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.54 ± 0.10 |

| Storage Temperature | Store below +30°C |

Synthesis and Mechanism of Action

Synthesis

Mechanism of Photocleavage

The utility of this linker is derived from its o-nitrobenzyl core structure. Upon irradiation with UV light, typically in the range of 350-365 nm, the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate subsequently rearranges, resulting in the cleavage of the bond linking the synthesized molecule to the linker and the formation of a nitrosobenzaldehyde byproduct. This mechanism allows for the release of the target molecule under mild, neutral conditions, avoiding the use of harsh acids or bases that could compromise the integrity of sensitive compounds.

Applications in Research and Development

The primary and well-documented application of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid is as a photocleavable linker in solid-phase synthesis.[1][2] It is particularly suitable for the synthesis of molecules with a C-terminal carboxylic acid.[2]

Key Applications Include:

-

Solid-Phase Peptide Synthesis (SPPS): The linker can be attached to various resins, such as amino- or hydroxymethyl resins, providing a solid support for the stepwise synthesis of peptides.[3] The final peptide can then be cleaved from the resin using UV light, which is orthogonal to many standard protecting group strategies used in peptide chemistry.

-

Synthesis of Small Molecules: It can be used for the solid-phase synthesis of other organic molecules where a terminal carboxylic acid is desired. The mild cleavage conditions are advantageous for complex and sensitive molecular structures.

-

Preparation of Carboxylic Acids: It serves as a tool for the preparation of carboxylic acids where purification is simplified by the solid-phase methodology.[2]

Note on Biological Activity: Some commercial suppliers suggest potential applications in pharmaceutical development, citing anti-inflammatory and anticancer properties, as well as uses in agricultural chemistry.[3] However, these claims are not substantiated by peer-reviewed scientific literature. The consensus from the majority of suppliers is that this compound is intended for research use only and is not for diagnostic or therapeutic use in humans.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis

Methodological Considerations

-

Linker Attachment: The carboxylic acid of the linker is typically activated (e.g., with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)) and coupled to an aminofunctionalized resin (e.g., aminomethyl polystyrene).

-

Peptide Synthesis: Standard Fmoc-based solid-phase peptide synthesis protocols are generally applicable.

-

Photocleavage:

-

The peptide-resin is suspended in a UV-transparent solvent (e.g., methanol, dioxane, or dichloromethane).

-

The suspension is irradiated with a UV lamp, typically with a maximum emission around 365 nm.

-

The duration of irradiation required for complete cleavage must be determined empirically and can range from minutes to several hours depending on the scale, the specific peptide, and the light source intensity.

-

It is crucial to perform the cleavage in a vessel made of UV-transparent material (e.g., quartz or borosilicate glass).

-

-

Work-up and Purification: After irradiation, the resin is filtered off, and the filtrate containing the cleaved peptide is collected. The solvent is typically removed under reduced pressure, and the crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: A critical parameter for a photolabile linker is its quantum yield of cleavage (Φ), which represents the efficiency of the photocleavage process. Unfortunately, a specific quantum yield for CAS 175281-76-2 has not been reported in the available literature. For o-nitrobenzyl linkers in general, quantum yields can vary significantly based on substitution patterns and reaction conditions.

Conclusion

CAS number 175281-76-2, or 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, is a valuable tool for researchers in chemistry and drug development. Its function as a photolabile linker enables the synthesis of peptides and other carboxylic acid-containing molecules with a mild and orthogonal cleavage strategy. While its application is well-defined within the realm of solid-phase synthesis, the lack of detailed, publicly available experimental protocols and quantitative performance data necessitates that researchers undertake optimization studies for their specific synthetic targets. The unsubstantiated claims of broader biological activity should be treated with caution, and its use should be confined to research and development applications.

References

The Biological Frontier of Nitrophenoxy Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitrophenoxy scaffold, a key pharmacophore in a diverse range of biologically active molecules, has garnered significant attention in the fields of agriculture and medicine. The presence of the nitro group and the ether linkage bestows these compounds with a unique electronic and structural profile, enabling them to interact with various biological targets. This technical guide provides a comprehensive overview of the herbicidal, anticancer, and antimicrobial activities of nitrophenoxy compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Herbicidal Activity of Nitrophenoxy Ethers

Nitrophenoxy compounds, particularly diphenyl ethers, are a well-established class of herbicides. Their primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and rapid cell death in susceptible plants.[1]

Quantitative Herbicidal Activity

The herbicidal efficacy of nitrophenoxy ethers is typically quantified by determining the concentration required to inhibit the growth of a target weed by 50% (IC50). The following table summarizes the herbicidal activity of selected nitrophenoxy compounds against various weed species.

| Compound | Target Weed | IC50 (µM) | Reference |

| Nitrofen | Barnyard grass (Echinochloa crus-galli) | Strong (Qualitative) | [1] |

| Chlornitrofen | Barnyard grass (Echinochloa crus-galli) | Strong (Qualitative) | [2] |

| Acifluorfen | Various broadleaf weeds | - | [1] |

| Oxyfluorfen | Various broadleaf weeds and grasses | - | [1] |

| Fomesafen | Broadleaf weeds | - | [1] |

Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PPO.

Materials:

-

PPO enzyme extract (from a plant source, e.g., etiolated barley)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the PPO enzyme extract.

-

Add the test compound at various concentrations to the reaction mixture. An equivalent amount of the solvent should be added to the control wells.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~400 nm, emission ~630 nm) or absorbance at the Soret peak (~408 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: PPO Inhibition by Nitrophenoxy Herbicides

Anticancer Activity of Nitrophenoxy Compounds

Several nitrophenoxy derivatives have demonstrated promising anticancer activity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity

The in vitro anticancer potency of nitrophenoxy compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Nitro-, 3-Nitro-, and 4-nitrobenzyl-C10-substituted-SN-38 | Human leukemia K562 | 25.9, 12.2, and 58.0 (nM) | [3] |

| Various nitrofuran derivatives | Human tongue squamous cell carcinoma SCC-15 | 6.72–39.85 | [4] |

| Various nitrofuran derivatives | Breast cancer cell lines (MDA-MB-231, MCF-7, etc.) | 1.37–21.85 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Signaling Pathway: Induction of Apoptosis by Nitrophenoxy Compounds

Antimicrobial Activity of Nitrophenoxy Compounds

Nitrophenoxy and related nitro-aromatic compounds exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The general mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [6] |

| Various nitrofuran derivatives | Candida species | 3.9 to >250 (µg/mL) | [7] |

| Various nitrofuran derivatives | Cryptococcus neoformans | 3.9 to >250 (µg/mL) | [7] |

| Various nitrofuran derivatives | Histoplasma capsulatum | 0.48 | [7] |

| Various nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Microorganism to be tested

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

General Workflow: Antimicrobial Activity Screening

Synthesis of Nitrophenoxy Compounds

The most common method for the synthesis of nitrophenoxy ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a halo-nitroaromatic compound by a phenoxide ion.[1]

Experimental Protocol: Williamson Ether Synthesis of a Nitrophenoxy Ether

Materials:

-

A substituted phenol

-

A halo-nitroaromatic compound (e.g., 4-fluoronitrobenzene)

-

A base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetone)

Procedure:

-

Dissolve the substituted phenol in the solvent in a reaction flask.

-

Add the base to the solution and stir to form the phenoxide.

-

Add the halo-nitroaromatic compound to the reaction mixture.

-

Heat the reaction mixture to a specific temperature (e.g., 80-120°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired nitrophenoxy ether.

This technical guide provides a foundational understanding of the diverse biological activities of nitrophenoxy compounds. The presented data and protocols serve as a valuable resource for researchers and scientists engaged in the discovery and development of new herbicidal, anticancer, and antimicrobial agents. Further exploration of the structure-activity relationships and the elucidation of detailed molecular mechanisms will undoubtedly pave the way for the design of more potent and selective nitrophenoxy-based compounds for various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Chiral Separation of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Analysis of the Target Molecule

A successful chiral separation strategy begins with a thorough analysis of the target molecule's structure. The key to enantiomeric recognition lies in the differential interactions between the enantiomers and the chiral stationary phase.

Chemical Structure: 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

-

Empirical Formula: C₁₃H₁₇NO₇

-

Molecular Weight: 299.28 g/mol

-

CAS Number: 175281-76-2

The molecule possesses several functional groups that are critical for establishing the transient diastereomeric complexes necessary for separation on a chiral stationary phase:

-

Chiral Center: The secondary benzylic alcohol (-CH(OH)CH₃) is the stereocenter. The hydroxyl group is a crucial site for hydrogen bonding (both as a donor and acceptor).

-

Carboxylic Acid (-COOH): This acidic group is a primary interaction site, capable of hydrogen bonding, and can be used for ion-exchange mechanisms with appropriate CSPs. Its presence makes the molecule acidic, requiring careful pH control or the use of acidic additives in the mobile phase to ensure good peak shape.

-

Nitroaromatic System: The 5-nitro group makes the aromatic ring electron-deficient, promoting strong π-π stacking and dipole-dipole interactions with electron-rich aromatic groups on a CSP.

-

Ether and Methoxy Groups: These groups can act as hydrogen bond acceptors, contributing to the overall interaction profile of the molecule.

Proposed Chiral Separation Strategy: A Method Development Workflow

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations in the pharmaceutical industry due to its versatility, efficiency, and scalability.[1][3][6] Supercritical Fluid Chromatography (SFC) also presents a powerful, green alternative, particularly for preparative scale work.[7] The core of the method development lies in a systematic screening of various chiral stationary phases and mobile phase systems.

The logical workflow for developing the separation method is illustrated below.

Caption: A logical workflow for chiral method development.

Experimental Protocols

Initial Column and Mobile Phase Screening

The most efficient approach is to screen a diverse set of CSPs under generic gradient conditions in multiple solvent systems.[8]

A. Recommended Chiral Stationary Phases (CSPs) for Screening:

| CSP Class | Recommended Columns | Rationale for Selection |

| Polysaccharide | Chiralpak® IA, IB, IC, ID (Immobilized Amylose/Cellulose) Chiralcel® OD-H, OJ-H (Coated Amylose/Cellulose) | Broad applicability; recognizes a wide range of compounds. The carbamate derivatives interact strongly with aromatic systems via π-π stacking and hydrogen bonds.[1][2] |

| Pirkle-Type | Whelk-O® 1 | Contains a π-electron deficient dinitrobenzamide group, ideal for interacting with the analyte's nitroaromatic system.[1] |

| Anion-Exchange | CHIRALPAK® QN-AX, QD-AX | Specifically designed for acidic compounds. Operates via an ion-exchange mechanism between the CSP's protonated selector and the analyte's carboxylate anion.[9] |

B. Screening Mobile Phases:

-

Normal Phase (NP):

-

System A: n-Hexane / 2-Propanol (IPA) with 0.1% Trifluoroacetic Acid (TFA).

-

System B: n-Hexane / Ethanol (EtOH) with 0.1% Trifluoroacetic Acid (TFA).

-

Protocol: Start with a gradient of 5% to 50% alcohol over 20 minutes. The TFA is crucial for reducing peak tailing of the carboxylic acid.[10]

-

-

Reversed Phase (RP):

-

System C: Acetonitrile / Water with 0.1% Formic Acid.

-

System D: Methanol / Water with 0.1% Formic Acid.

-

Protocol: Use a gradient of 10% to 90% organic solvent over 20 minutes. Formic acid suppresses the ionization of the analyte's carboxyl group and is mass spectrometry compatible.[3]

-

-

Polar Organic Mode (for Polysaccharide CSPs):

-

System E: Acetonitrile with 0.1% TFA and 0.1% Water.

-

System F: Methanol with 0.1% TFA.

-

Detailed Protocol for a Screening Experiment

-

Instrumentation: HPLC or UHPLC system with a UV/PDA detector and a column switching system (if available).

-

Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in ethanol or methanol. Dilute to ~0.2 mg/mL with the initial mobile phase for injection.

-

Chromatographic Conditions:

-

Columns: As listed in the CSP screening table (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm or at the λmax of the compound.

-

-

Data Evaluation: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs). A "hit" is considered any condition that shows at least partial separation (Rs > 0.8).

Hypothetical Data Presentation and Optimization

To illustrate the process, the following tables present hypothetical but realistic data from the screening and optimization phases.

Table 1: Hypothetical CSP Screening Results (Normal Phase: Hexane/IPA/TFA Gradient)

| Column (CSP) | t₁ (min) | t₂ (min) | Selectivity (α) | Resolution (Rs) | Comments |

| Chiralpak® IA | 10.5 | 11.8 | 1.15 | 1.9 | Good initial separation. Candidate for optimization. |

| Chiralcel® OD-H | 12.1 | 12.1 | 1.00 | 0.0 | No separation observed. |

| Whelk-O® 1 | 9.8 | 10.4 | 1.08 | 1.1 | Partial separation. Possible backup. |

| CHIRALPAK® QN-AX | 15.2 | 16.9 | 1.13 | 1.7 | Good separation, but longer retention. |

Based on this hypothetical screen, Chiralpak® IA provides the most promising starting point.

Table 2: Hypothetical Optimization on Chiralpak® IA (Isocratic)

| Mobile Phase (Hexane:IPA with 0.1% TFA) | t₁ (min) | t₂ (min) | Selectivity (α) | Resolution (Rs) | Comments |

| 90:10 | 14.5 | 17.1 | 1.21 | 2.8 | Excellent resolution, but long run time. |

| 85:15 | 9.2 | 10.7 | 1.19 | 2.5 | Good balance of resolution and analysis time. |

| 80:20 | 6.8 | 7.7 | 1.16 | 2.1 | Faster analysis, slightly lower resolution. |

| 85:15 (No TFA) | 9.5 | 11.0 | 1.18 | 1.5 | Significant peak tailing, lower resolution. |

The data suggests an isocratic method using 85:15 n-Hexane:IPA with 0.1% TFA provides an optimal separation.

Chiral Recognition Mechanism Visualization

The separation on a polysaccharide CSP like Chiralpak® IA is governed by a combination of intermolecular interactions that form a transient diastereomeric complex. The difference in stability between the complexes for the (R)- and (S)-enantiomers leads to different retention times.

Caption: Potential chiral recognition interactions.

Conclusion

While no pre-existing method was found for the chiral separation of this compound, a successful enantioselective HPLC or SFC method is highly attainable through a systematic development process. The molecule's rich functionality—containing a carboxylic acid, a nitroaromatic ring, and a chiral alcohol—makes it an excellent candidate for resolution on modern chiral stationary phases. By employing a screening strategy across polysaccharide, Pirkle-type, and ion-exchange CSPs with normal phase, reversed-phase, and polar organic mobile phases, a suitable separation can be rapidly identified. Subsequent optimization of solvent strength and additives will refine the method to meet the rigorous demands of pharmaceutical analysis for purity, robustness, and efficiency. This guide provides the foundational protocols and logical framework necessary to achieve this goal.

References

- 1. sfera.unife.it [sfera.unife.it]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chemimpex.com [chemimpex.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chiraltech.com [chiraltech.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as the "Hydroxyethyl photolinker," is a versatile photocleavable linker designed for solid-phase synthesis.[1][2] As a member of the o-nitrobenzyl linker family, it offers the significant advantage of releasing the synthesized compound under mild UV irradiation, avoiding the use of harsh acidic or basic cleavage cocktails that can be detrimental to sensitive molecules.[3][4] This property makes it particularly suitable for the synthesis of delicate peptides, modified oligonucleotides, and small molecules destined for biological screening.[3] The linker's structure, featuring a secondary hydroxyl group, allows for the attachment of the first building block, typically an amino acid, via an ester bond. The methoxy groups on the benzene ring enhance its photosensitivity, allowing for efficient cleavage at longer UV wavelengths, which helps to minimize potential photodamage to the synthesized product.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 175281-76-2 | [1][6] |

| Molecular Formula | C₁₃H₁₇NO₇ | [1][6] |

| Molecular Weight | 299.28 g/mol | [1] |

| Appearance | Yellow Solid / Powder | |

| Melting Point | 163-166 °C | [7] |

| Purity | ≥98.0% (HPLC) | [1] |

| Solubility | Soluble in DMF, THF | [1][8] |

Performance Data in Solid-Phase Synthesis

Quantitative data for this specific linker is not extensively published. However, performance can be estimated based on data from structurally similar photolabile linkers. Optimization of the following parameters is recommended for specific applications.

| Parameter | Typical Value | Notes | Reference |

| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the base resin and coupling efficiency. | |

| Photolytic Cleavage Wavelength | 350 - 405 nm (Optimal ~365 nm) | Longer wavelengths minimize damage to sensitive molecules. | [4][5] |

| Photolytic Cleavage Time | 30 min - 4 h | Highly dependent on light source intensity, solvent, and substrate. | [5][8] |

| Overall Synthesis Yield | ~70% | Based on a hexapeptide synthesis using a related α-methyl-o-nitroveratryl linker. | [5] |

| Purity of Cleaved Product | >95% (achievable) | Purity after cleavage can be very high, often requiring minimal purification. | [3] |

Experimental Protocols

Protocol 1: Attachment of the Linker to Aminomethyl Resin

This protocol describes the coupling of the linker's carboxylic acid to a primary amine on the solid support.

Materials:

-

Aminomethyl-functionalized resin (e.g., TentaGel S NH₂, 100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl resin (1 g, e.g., 0.8 mmol/g substitution) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (3 equivalents, 2.4 mmol, 718 mg) and HOBt (3 eq., 2.4 mmol, 367 mg) in DMF (15 mL).

-

Add DIC (3 eq., 2.4 mmol, 375 µL) to the solution from step 3 and agitate for 5 minutes to pre-activate the linker.

-

Add the activated linker solution to the swollen resin.

-

Add DIPEA (1 eq., 0.8 mmol, 140 µL) to the resin slurry.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

-

To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8, v/v/v) for 30 minutes, then wash as in step 8.

Protocol 2: Coupling of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the linker-functionalized resin.

Materials:

-

Hydroxyethyl photolinker-functionalized resin

-

Fmoc-protected amino acid

-

DIC

-

4-(Dimethylamino)pyridine (DMAP)

-

DMF

-

DCM

Procedure:

-

Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 1 hour.

-

Drain the DCM and wash with DMF (2 x 10 mL).

-

In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in a minimum amount of DMF.

-

Add the Fmoc-amino acid solution to the resin.

-

Add DIC (4 eq.) to the resin slurry.

-

In a separate vial, dissolve DMAP (0.1 eq.) in a minimum amount of DMF and add it to the resin slurry.

-

Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test on a small sample of beads.

-

Once the coupling is complete (Kaiser test is negative), drain the solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).

-

Dry the resin under vacuum. Determine the final loading by spectrophotometric quantification of the Fmoc group released from a small, weighed sample of resin upon treatment with piperidine.

Protocol 3: Photolytic Cleavage of the Synthesized Molecule

This protocol describes the final release of the product from the solid support using UV light.

Materials:

-

Peptide-on-resin

-

Cleavage solvent (e.g., Dioxane, Methanol, or a buffered solution)

-

UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Wash the final peptide-resin with DCM (3 x 10 mL) to remove any residual DMF.

-

Dry the resin thoroughly under vacuum.

-

Place the resin in a quartz or borosilicate reaction vessel.

-

Add the desired cleavage solvent (e.g., Dioxane, 10-15 mL per gram of resin). The choice of solvent can affect cleavage kinetics.[3]

-

Sparge the suspension with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the nitroaromatic chromophore.

-

Irradiate the suspension at 365 nm while maintaining a gentle agitation and a positive pressure of inert gas. The irradiation time will vary (typically 1-4 hours) depending on the scale, substrate, and lamp intensity.

-

Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

-

Once cleavage is complete, filter the resin and collect the filtrate containing the product.

-

Wash the resin with additional cleavage solvent (2 x 5 mL) and combine the filtrates.

-

Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

-

Purify the product as required, typically by reverse-phase HPLC.

References

- 1. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six new photolabile linkers for solid-phase synthesis. 1. Methods of preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. calpaclab.com [calpaclab.com]

- 7. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]

- 8. A Family of Photolabile Nitroveratryl-Based Surfactants That Self-Assemble into Photodegradable Supramolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid as a Photocleavable Cross-Linking Reagent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known by its trade name Hydroxyethyl Photolinker, is a versatile chemical reagent employed as a photocleavable cross-linker.[1][2] Its core utility lies in solid-phase synthesis, particularly in the preparation of carboxylic acids and peptides where it can be attached to amino- and hydroxymethyl resins.[3][4] The defining feature of this linker is the ortho-nitrobenzyl ether moiety, which allows for the release of the synthesized molecule from the solid support under UV irradiation, providing a mild and specific cleavage method that is orthogonal to many standard protecting group strategies in organic synthesis.[1] This property makes it a valuable tool in drug discovery and proteomics, where precise control over molecule release is crucial. This document provides detailed application notes and a general protocol for its use.

Application Notes

The primary application of this compound is as a photocleavable linker in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[2][3]

-

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the linker is first attached to a solid support (resin). The C-terminal amino acid of the desired peptide is then coupled to the linker. Subsequent amino acids are added in a stepwise manner to build the peptide chain. Upon completion of the synthesis, the peptide is cleaved from the resin by photolysis, typically using UV light at a wavelength of 350-365 nm.[1] This method is particularly advantageous for the synthesis of sensitive peptides that may be degraded by the harsh acidic conditions required for cleaving traditional linkers like the Wang or Rink amide linkers.

-

Synthesis of Carboxylic Acids: The linker can be used to immobilize molecules containing a hydroxyl group, allowing for subsequent chemical transformations on other parts of the molecule. The final product, a carboxylic acid, can then be released from the solid support via photocleavage.[3][5]

-

Drug Delivery and Development: Photocleavable linkers are of significant interest in drug delivery systems. A therapeutic agent can be attached to a carrier molecule via the Hydroxyethyl Photolinker. The drug can then be released at a specific site and time by the application of light, offering spatial and temporal control over drug delivery. While this specific linker's use in targeted drug delivery is not extensively documented in public literature, its properties are well-suited for such applications. The broader field of proteomics utilizes such linkers for identifying protein-protein interactions and in the development of new therapeutics.[6][7][8]

-

Biocompatible Hydrogels: There is evidence of the use of this compound in the synthesis of biocompatible hydrogels.[2] In this context, it can be modified to introduce polymerizable groups, allowing it to be incorporated into a polymer network. The photocleavable nature of the linker can then be used to degrade the hydrogel or release encapsulated molecules upon light exposure.

Physicochemical and Performance Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 175281-76-2 | [4] |

| Molecular Formula | C₁₃H₁₇NO₇ | [4] |

| Molecular Weight | 299.28 g/mol | [4] |

| Appearance | White to yellow solid/powder | [9] |

| Melting Point | 163-166 °C | [10] |

| Storage Conditions | 0 - 8 °C | [9] |

| Linker Family | Typical Cleavage Wavelength (nm) | Typical Quantum Yield (Φ) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl | 340 - 365 | 0.01 - 0.6 | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |

| Coumarin | 365 - 450 | ~0.25 | Cleavage with less damaging visible light, often higher quantum yields than o-Nitrobenzyl. | Can be sensitive to hydrolysis. |

| Quinoline | ~365 | 0.62 - 0.88 | High quantum yields, rapid cleavage kinetics. | Less commercially available compared to other linkers. |

Experimental Protocols

The following is a general protocol for the use of this compound as a photocleavable linker in solid-phase peptide synthesis. This protocol should be considered a starting point and may require optimization for specific applications.

Protocol 1: Attachment of Hydroxyethyl Photolinker to Amino-functionalized Resin

-

Resin Swelling: Swell the amino-functionalized resin (e.g., aminomethyl polystyrene) in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

Linker Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (2-4 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.

-

Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

-

Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis on Linker-Modified Resin

This protocol follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.

-

Fmoc-Amino Acid Coupling:

-

Swell the linker-modified resin in DMF.

-

Couple the first Fmoc-protected amino acid to the hydroxyl group of the linker using a suitable coupling method (e.g., DIC/HOBt or HATU/DIPEA).

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Wash the resin with DMF to remove piperidine.

-

-

Chain Elongation:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.

-

-

Final Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection step.

-

Protocol 3: Photocleavage of the Peptide from the Resin

-

Resin Preparation: Wash the peptide-bound resin with DCM and methanol and dry it thoroughly under vacuum.

-

Suspension: Suspend the dried resin in a suitable solvent that is transparent to the UV light to be used (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol). The choice of solvent can influence the cleavage efficiency.

-

Irradiation:

-

Place the resin suspension in a suitable photoreactor or a quartz vessel.

-

Irradiate the suspension with UV light, typically at a wavelength between 350 nm and 365 nm. A high-pressure mercury lamp is a common light source. The irradiation time will depend on the specific setup and the scale of the reaction and may range from 30 minutes to several hours. The progress of the cleavage can be monitored by analyzing small aliquots of the solution by HPLC.

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of the cleavage solvent to recover any remaining peptide.

-

Evaporate the solvent from the combined filtrates to obtain the crude peptide.

-

-

Purification: Purify the crude peptide using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

General Workflow for Solid-Phase Peptide Synthesis with a Photocleavable Linker

References

- 1. sumitbiomedical.com [sumitbiomedical.com]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Proteomics in drug development — Olink® [olink.com]

- 7. Chemical Proteomics | Evotec [evotec.com]

- 8. Applying proteomics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]

Application Notes and Protocols for the Cleavage of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as the "Hydroxyethyl Photolinker," is a versatile photocleavable linker widely employed in bioconjugation, drug delivery, and solid-phase synthesis.[1][2] Its core structure is based on the o-nitrobenzyl chemistry, which allows for the precise release of conjugated molecules upon irradiation with near-UV light. This property enables spatiotemporal control over the release of therapeutic agents, probes, or biomolecules, making it a valuable tool in various research and development applications.[2][3] This document provides detailed application notes and protocols for the efficient cleavage of this linker.

Cleavage Mechanism

The cleavage of the this compound linker is initiated by the absorption of photons, typically in the near-UV spectrum. This leads to an intramolecular rearrangement of the o-nitrobenzyl group, resulting in the cleavage of the covalent bond between the linker and the conjugated molecule. The primary byproducts of this reaction are a nitroso-ketone derivative and the released payload.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the this compound linker, the following table summarizes the photolysis half-life of structurally similar o-nitrobenzyl linkers under various conditions. This data provides a strong indication of the expected cleavage efficiency and kinetics.

| Linker Structure | Solvent/Buffer | Wavelength (nm) | Power (mW/cm²) | Photolysis Half-life (t½) (min) |

| α-methyl-6-nitroveratryl (ester linkage) | p-Dioxane | 365 | 10 | ~5 |

| α-methyl-6-nitroveratryl (ester linkage) | Methanol | 365 | 10 | ~15 |

| α-methyl-6-nitroveratryl (ester linkage) | PBS (pH 7.4) | 365 | 10 | ~25 |

| α-methyl-6-nitroveratryl (amide linkage) | p-Dioxane | 365 | 10 | < 1 |

| α-methyl-6-nitroveratryl (amide linkage) | Methanol | 365 | 10 | ~2 |

| α-methyl-6-nitroveratryl (amide linkage) | PBS (pH 7.4) | 365 | 10 | ~8 |

Data is adapted from studies on structurally similar o-nitrobenzyl linkers and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Photocleavage in Solution